molecular formula C8H12 B101350 1,5-Cyclooctadiene CAS No. 17612-50-9

1,5-Cyclooctadiene

Cat. No. B101350
CAS RN: 17612-50-9
M. Wt: 108.18 g/mol
InChI Key: VYXHVRARDIDEHS-QGTKBVGQSA-N
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Description

1,5-Cyclooctadiene (COD) is a colorless, liquid organic compound with a chemical formula of C8H12. It is widely used in various chemical reactions due to its unique properties. COD is a highly reactive compound, which makes it an ideal reagent in organic synthesis.

Mechanism Of Action

The mechanism of action of 1,5-Cyclooctadiene is complex and varies depending on the reaction it is involved in. In organometallic chemistry, it acts as a ligand by forming a complex with the metal catalyst. This complex then undergoes various reactions such as oxidative addition, reductive elimination, and insertion reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 1,5-Cyclooctadiene. However, it has been shown to have low toxicity levels, making it a safe compound for use in various chemical reactions.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,5-Cyclooctadiene is its high reactivity, which makes it an ideal reagent in organic synthesis. Its low toxicity levels also make it a safe compound for use in various chemical reactions. However, its high reactivity can also be a limitation, as it can react with other compounds in the reaction mixture, leading to unwanted byproducts.

Future Directions

1,5-Cyclooctadiene has a wide range of potential future applications. One potential application is in the development of new catalysts for various chemical reactions. It can also be used as a starting material for the synthesis of various organic compounds. Additionally, research can be conducted to explore the potential use of 1,5-Cyclooctadiene in the development of new drugs and pharmaceuticals.
Conclusion:
In conclusion, 1,5-Cyclooctadiene is a highly reactive compound with a wide range of applications in organic synthesis and scientific research. Its unique properties make it an ideal reagent in various chemical reactions. Further research is needed to explore its potential future applications in the development of new catalysts, organic compounds, and drugs.

Synthesis Methods

The synthesis of 1,5-Cyclooctadiene can be achieved through various methods. One of the most common methods is the catalytic hydrogenation of cyclooctatetraene. This method involves the use of a catalyst such as palladium or platinum to reduce cyclooctatetraene to 1,5-Cyclooctadiene. Another method is the dehydrogenation of cyclooctene using a catalyst such as copper or nickel. This method involves the removal of two hydrogen atoms from cyclooctene to form 1,5-Cyclooctadiene.

Scientific Research Applications

1,5-Cyclooctadiene is widely used in various scientific research applications. One of the most common applications is in organic synthesis. It is used as a ligand in organometallic chemistry to form complexes with metals such as palladium, platinum, and rhodium. These complexes are used in various catalytic reactions such as cross-coupling reactions, hydrogenation reactions, and cycloaddition reactions.

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene
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InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-2,7-8H,3-6H2/b2-1-,8-7-
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InChI Key

VYXHVRARDIDEHS-QGTKBVGQSA-N
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Canonical SMILES

C1CC=CCCC=C1
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Isomeric SMILES

C1/C=C\CC/C=C\C1
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Molecular Formula

C8H12
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Related CAS

26353-15-1
Record name 1,5-Cyclooctadiene, homopolymer
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Molecular Weight

108.18 g/mol
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Physical Description

Liquid, Colorless Liquid; [MSDSonline]
Record name 1,5-Cyclooctadiene
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Boiling Point

150.8 °C @ 757 MM HG
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Flash Point

95 °F, 95 °F.
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Solubility

INSOL IN WATER; SOL IN BENZENE, CARBON TETRACHLORIDE
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Density

0.8818 @ 25 °C/4 °C
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Vapor Density

3.66 (AIR= 1)
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Vapor Pressure

4.95 [mmHg], 0.50 PSI ABSOLUTE @ 100 °F
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Product Name

1,5-Cyclooctadiene

Color/Form

LIQUID

CAS RN

111-78-4, 17612-50-9, 1552-12-1, 12266-72-7
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Melting Point

-70 TO -69 °C
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